molecular formula C14H18N2O5 B2539973 Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate CAS No. 2034312-37-1

Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate

Cat. No.: B2539973
CAS No.: 2034312-37-1
M. Wt: 294.307
InChI Key: NHBUSENHRAROEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate is a nicotinamide derivative characterized by a substituted pyridine (nicotinamide) core linked to a tetrahydrofuran (THF) moiety via an ether bond and an acetamide ethyl ester functional group. Its structure combines the hydrogen-bonding capacity of the nicotinamide group with the conformational flexibility of the THF ring, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Properties

IUPAC Name

ethyl 2-[[6-(oxolan-3-yloxy)pyridine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O5/c1-2-20-13(17)8-16-14(18)10-3-4-12(15-7-10)21-11-5-6-19-9-11/h3-4,7,11H,2,5-6,8-9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBUSENHRAROEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=CN=C(C=C1)OC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate typically involves the reaction of nicotinic acid derivatives with tetrahydrofuran-3-ol under specific conditions. The process may include esterification and amidation reactions to form the final product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of catalysts and controlled reaction environments to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate can undergo various chemical reactions, including:

    Oxidation: The tetrahydrofuran ring can be oxidized to form corresponding lactones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nicotinamido group, potentially converting it to amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and amide functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactones, while reduction could produce amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for research in drug development and biochemical studies.

    Medicine: It may have therapeutic potential due to its unique structure and biological properties, warranting further investigation in pharmacology.

    Industry: The compound can be utilized in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate exerts its effects is not fully understood. it is likely to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Notes and Limitations

Direct pharmacological or kinetic data for the target compound are absent in the referenced material.

Research Gaps : Further studies are needed to compare in vitro/in vivo efficacy, toxicity, and metabolic profiles of these analogs.

Source Diversity : Additional authoritative sources (e.g., PubMed, ACS Publications) should be consulted to validate these comparisons.

Q & A

Q. What synthetic routes are recommended for preparing Ethyl 2-(6-((tetrahydrofuran-3-yl)oxy)nicotinamido)acetate, and what are the critical steps?

A two-step approach is commonly employed:

  • Step 1 : React 6-hydroxynicotinic acid derivatives with tetrahydrofuran-3-yl ethers under Mitsunobu conditions (using triphenylphosphine and diethyl azodicarboxylate) to introduce the ether linkage. Protecting groups (e.g., acetyl or tert-butyldimethylsilyl) may be required to prevent side reactions .
  • Step 2 : Amide coupling between the nicotinic acid derivative and ethyl glycinate using carbodiimide reagents (e.g., EDC or DCC) with catalytic DMAP. Purification via silica gel chromatography (ethyl acetate/petroleum ether, 1:5 v/v) is typical .

Q. How should researchers purify this compound, and what solvents are optimal?

  • Purification : Use flash column chromatography with silica gel. For polar intermediates, eluent systems like ethyl acetate/hexane (1:8 to 1:5 v/v) are effective. For the final product, gradient elution (methanol/dichloromethane, 0–5%) may improve resolution .
  • Recrystallization : Ethyl acetate or acetonitrile are preferred due to the compound’s solubility profile (e.g., 130 g/L in ethyl acetate at 20°C) .

Q. What spectroscopic methods confirm the structure of this compound?

  • NMR :
    • 1H-NMR : Look for the ethyl ester triplet at δ 1.2–1.4 ppm (CH3) and quartet at δ 4.1–4.3 ppm (CH2). The tetrahydrofuran-3-yl group shows multiplets between δ 3.5–4.0 ppm (oxy-methylene protons) .
    • 13C-NMR : The carbonyl carbon of the amide appears at δ 165–170 ppm, while the ester carbonyl resonates at δ 170–175 ppm .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal analysis reveals intermolecular interactions (e.g., C–H···O bonds with distances ~2.57 Å) .

Advanced Research Questions

Q. How can the amide coupling efficiency be optimized to mitigate low yields?

  • Catalyst Screening : Replace EDC with HATU or PyBOP for sterically hindered substrates, as these reagents reduce racemization .
  • Solvent Effects : Use anhydrous DMF or THF to enhance reactivity. Monitor reaction progress via LC-MS to identify intermediates and adjust stoichiometry .
  • Temperature Control : Conduct reactions at 0–4°C to minimize side reactions (e.g., hydrolysis of the ethyl ester) .

Q. How can crystallographic data inform the analysis of non-covalent interactions in this compound?

  • Hirshfeld Surface Analysis : Quantify close contacts (e.g., O···H/H···O interactions contributing ~25% of total packing interactions). Fingerprint plots (dnorm = 0.34–1.34 Å) highlight dominant hydrogen-bonding motifs .
  • Thermal Displacement Parameters : Refine anisotropic displacement parameters (Uiso) to assess molecular flexibility. For example, the tetrahydrofuran ring may exhibit higher mobility than the aromatic nicotinamide core .

Q. What strategies address contradictions in biological activity data across studies?

  • Metabolic Stability Assays : Test the compound in liver microsomes (e.g., human S9 fraction) to evaluate esterase-mediated hydrolysis. Compare half-life (t1/2) values under varying pH (5–7) and temperature conditions .
  • Docking Studies : Use DFT calculations to model interactions with target enzymes (e.g., nicotinamide-binding proteins). Optimize substituents on the tetrahydrofuran ring to enhance binding affinity .

Q. How can reaction mechanisms for tetrahydrofuran-3-yl ether formation be validated experimentally?

  • Isotopic Labeling : Introduce deuterium at the tetrahydrofuran oxygen to track ether linkage formation via 2H-NMR .
  • Kinetic Studies : Monitor reaction rates under Mitsunobu conditions using in-situ IR spectroscopy. Plot absorbance vs. time to identify rate-limiting steps (e.g., phosphine oxide byproduct formation) .

Methodological Notes

  • Safety : Handle tetrahydrofuran derivatives in a fume hood due to volatility (bp 66–68°C). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Data Reproducibility : Report chromatographic Rf values and NMR acquisition parameters (e.g., 600 MHz, CDCl3 solvent) to ensure cross-lab consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.